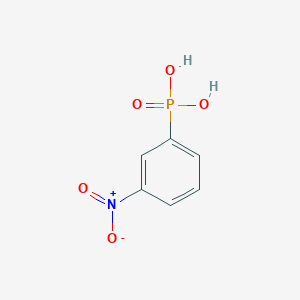
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.184 g/mol . It is a derivative of hexopyranose, characterized by the presence of a methyl group at the 1-O position and the absence of hydroxyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside typically involves the selective methylation of 2,6-dideoxy-alpha-D-ribo-hexopyranose. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism . It may also interact with cellular receptors and transporters, influencing cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dideoxy-alpha-D-ribo-hexopyranose: Lacks the methyl group at the 1-O position.
1-O-Methyl-alpha-D-ribo-hexopyranose: Contains hydroxyl groups at the 2 and 6 positions.
1-O-Methyl-2-deoxy-alpha-D-ribo-hexopyranose: Lacks the hydroxyl group at the 2 position.
Uniqueness
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 1-O position make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
17676-19-6 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
Clé InChI |
QNKOVWCOVLYPKR-JRTVQGFMSA-N |
SMILES |
CC1C(C(CC(O1)OC)O)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC)O)O |
Synonymes |
1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)







